(1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone
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Overview
Description
(1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Functional Groups: Functional groups such as the triazole and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents like alkyl halides and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, trifluoromethylating agents, and other reagents for introducing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could contribute to its activity as a pharmaceutical agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and spirocyclic structure enable it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-azaspiro[4.5]decan-6-yl]methanone: Similar structure but lacks the oxa group.
(1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
The presence of the oxa group and the specific arrangement of functional groups in (1-Methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone contributes to its unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)-[8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-25-12-23-16(24-25)17(27)26-10-15(28-11-18(26)7-2-3-8-18)13-5-4-6-14(9-13)19(20,21)22/h4-6,9,12,15H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCZQDBMBUJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)N2CC(OCC23CCCC3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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